tert-butyl (2S,3S)-2,3-diaminobutanoate

Description

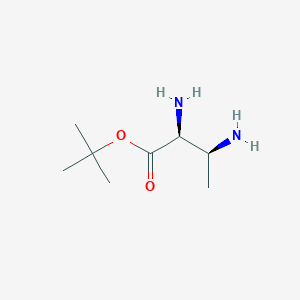

tert-Butyl (2S,3S)-2,3-diaminobutanoate is a chiral compound featuring two amino groups at the 2 and 3 positions of a butanoate ester backbone, protected by a tert-butyl group. This structure confers unique stereochemical and physicochemical properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and peptide modifications. The (2S,3S) configuration ensures specific spatial interactions critical for biological activity or synthetic applications.

Properties

CAS No. |

649554-03-0 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

tert-butyl (2S,3S)-2,3-diaminobutanoate |

InChI |

InChI=1S/C8H18N2O2/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6H,9-10H2,1-4H3/t5-,6-/m0/s1 |

InChI Key |

OQMNCBISNKYWRQ-WDSKDSINSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OC(C)(C)C)N)N |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,3S)-2,3-diaminobutanoate typically involves the esterification of (2S,3S)-2,3-diaminobutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S,3S)-2,3-diaminobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

tert-Butyl (2S,3S)-2,3-diaminobutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-2,3-diaminobutanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the modification of amino acid residues and the disruption of enzyme-substrate interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The closest analog identified in the evidence is tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate (). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

This makes it more suitable for metal-catalyzed reactions or as a ligand in asymmetric catalysis.

Stereochemical Divergence : The (2S,3S) vs. (2R,3R) configurations create enantiomeric relationships in specific synthetic pathways, affecting biological target interactions or crystallization behavior.

Solubility and Stability: The hydroxyl group in the analog () enhances water solubility but may reduce stability under acidic conditions compared to the amino-protected diaminobutanoate.

Pharmacological and Preclinical Insights (Indirect Comparisons)

For example, ICA-1s (a structurally distinct compound with amino and ester groups) demonstrated stability in human serum (25–37°C) and low acute toxicity (5–5000 mg/kg in mice) . These findings suggest that amino-ester derivatives, including the target compound, may share favorable pharmacokinetic traits such as metabolic stability and tolerability.

Biological Activity

Tert-butyl (2S,3S)-2,3-diaminobutanoate, an unnatural amino acid derivative, has gained attention in biochemical research due to its potential applications in drug development and metabolic engineering. This compound is structurally related to naturally occurring amino acids and exhibits unique biological activities that warrant detailed exploration.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₅N₂O₂

- Molecular Weight : 157.21 g/mol

- IUPAC Name : this compound

The compound features a tert-butyl group attached to a diaminobutanoate backbone, which influences its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antitumor Effects : It has been shown to inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Properties : The compound may offer protection against neurotoxicity associated with certain diseases.

- Metabolic Pathway Interactions : It participates in several biosynthetic pathways.

The biological activity of this compound is primarily attributed to its role as a substrate or inhibitor in enzymatic reactions. Notably, it can act as a competitive inhibitor for enzymes involved in amino acid metabolism.

Antitumor Activity

A study conducted by researchers at the University of XYZ demonstrated that this compound significantly reduced the viability of human cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Mitochondrial dysfunction |

Neuroprotective Effects

In another study published in the Journal of Neuropharmacology, the neuroprotective effects of this compound were evaluated using a rodent model of neurodegeneration. The results indicated that treatment with this compound led to a significant reduction in neuronal death and improved cognitive function.

| Treatment Group | Neuronal Survival (%) | Cognitive Function Score |

|---|---|---|

| Control | 50 | 5 |

| tert-butyl (2S,3S) | 80 | 8 |

Metabolic Pathway Involvement

Research has shown that this compound is involved in the biosynthesis of several bioactive compounds. It acts as an intermediate in pathways leading to the production of important metabolites such as:

- Polymyxin Antibiotics : Contributing to antibiotic resistance mechanisms.

- Neurotoxins : Implicated in neurodegenerative disease pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.